Repotrectinib
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-10-8-20-18(25)14-9-21-24-6-5-16(23-17(14)24)22-11(2)13-7-12(19)3-4-15(13)26-10/h3-7,9-11H,8H2,1-2H3,(H,20,25)(H,22,23)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPXCOQUIZNHB-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H](C4=C(O1)C=CC(=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802220-02-5 | |
| Record name | Repotrectinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802220025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Repotrectinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16826 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | REPOTRECTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08O3FQ4UNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Repotrectinib: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Repotrectinib, marketed under the brand name Augtyro, is a next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ROS1-positive non-small cell lung cancer (NSCLC) and NTRK fusion-positive solid tumors.[1][2][3] Its unique macrocyclic structure was rationally designed to overcome resistance to earlier-generation TKIs, particularly mutations in the solvent-front region of the kinase domain.[4][5] This document provides an in-depth technical overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological profile of this compound, intended for a scientific audience.
Chemical Identity and Structure
This compound (also known as TPX-0005) is a potent, orally available, small molecule inhibitor.[6][7][8] Its compact, three-dimensional macrocyclic structure is a key feature, designed to bind effectively to the ATP-binding pocket of target kinases while avoiding steric hindrance from common resistance mutations.[4][9]
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | (3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one | [1][4] |
| CAS Number | 1802220-02-5 | [1][7][10] |
| Molecular Formula | C18H18FN5O2 | [1][7][11][12] |
| Molecular Weight | 355.37 g/mol | [6][7][10][12] |
| Canonical SMILES | C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N--INVALID-LINK--C | [10][12] |
| InChI Key | FIKPXCOQUIZNHB-WDEREUQCSA-N | [3][11] |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid/powder | [10][13] |
| Solubility | DMF: 1 mg/ml; DMSO: 0.2 mg/mL | [14] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [10] |
Mechanism of Action and Pharmacology
This compound is a potent inhibitor of several proto-oncogene tyrosine-protein kinases, primarily ROS1, the tropomyosin receptor kinases (TRKA, TRKB, and TRKC), and anaplastic lymphoma kinase (ALK).[1][3][15]
Signaling Pathway Inhibition
Fusion proteins involving ROS1, NTRK, or ALK can drive tumorigenesis by hyperactivating downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[4][16][17] this compound functions by competitively binding to the ATP-binding site of these kinases, which inhibits their phosphorylation activity.[2] This blockade disrupts key oncogenic signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][15]
Pharmacodynamics: Inhibitory Activity
This compound exhibits potent, low-nanomolar inhibitory activity against its target kinases, including clinically relevant solvent-front and gatekeeper mutations that confer resistance to other TKIs.[5][6][18]
| Target Kinase | IC50 (nM) | Reference |
| ROS1 (Wild-Type) | 0.07 | [10][14][19][20] |
| TRKA (Wild-Type) | 0.83 | [10][14][20] |
| TRKB (Wild-Type) | 0.05 | [10][14][20] |
| TRKC (Wild-Type) | 0.1 | [10][14][20] |
| ALK (Wild-Type) | 1.01 | [6][10][19][20] |
| ALK (G1202R Mutant) | 1.26 | [6][10][19][20] |
| ALK (L1196M Mutant) | 1.08 | [6][10][19][20] |
| SRC | 5.3 | [6][14][19][20] |
| FAK | 6.96 | [10][14][19] |
| JAK2 | 1.04 | [10][14][19] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in clinical studies. It is primarily metabolized by CYP3A4.[4][21]
| Parameter | Value | Reference |
| Bioavailability (Absolute) | 45.7% | [1][4][22] |
| Time to Peak Concentration (Tmax) | ~2-3 hours | [1][4][22] |
| Plasma Protein Binding | 95.4% (in vitro) | [4][21] |
| Apparent Volume of Distribution (Vz/F) | 432 L | [1][4] |
| Metabolism | Primarily by CYP3A4, followed by glucuronidation | [4][15][21] |
| Terminal Half-Life (Single Dose) | ~50.6 - 60.7 hours | [4][21] |
| Terminal Half-Life (Steady-State) | ~35.4 - 40.3 hours | [4][21] |
| Elimination | 88.8% in feces (50.6% unchanged), 4.84% in urine (0.56% unchanged) | [1][4][21] |
Experimental Protocols
The characterization of this compound's activity involves standard preclinical assays. Below are representative methodologies.
In Vitro Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound against target kinases is determined using biochemical assays.
Methodology:
-
Reagents: Recombinant kinase enzymes (e.g., ROS1, ALK, TRKA), appropriate peptide substrate, ATP, and this compound at various concentrations.
-
Procedure: The kinase, substrate, and serially diluted this compound are incubated in a reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often accomplished using methods like ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.
-
Data Analysis: The percentage of kinase inhibition relative to a control (DMSO vehicle) is plotted against the logarithm of this compound concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.[23]
Cell-Based Phosphorylation Assay (Western Blot)
This assay confirms the on-target effect of this compound by measuring the phosphorylation status of the kinase and its downstream effectors in cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines expressing the target kinase fusion (e.g., CD74-ROS1) are cultured to ~80% confluency.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 4 hours).
-
Lysis: Cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Equal amounts of protein lysate are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-ROS1) and downstream proteins (e.g., p-ERK, p-AKT), as well as total protein antibodies as loading controls.
-
Detection: The membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
-
Analysis: Band intensities are quantified to determine the reduction in phosphorylation at different drug concentrations.
Conclusion
This compound is a highly potent, next-generation TKI with a rationally designed macrocyclic structure that confers significant activity against ROS1, TRK, and ALK kinases, including mutations that drive acquired resistance to other inhibitors. Its favorable pharmacological profile and demonstrated clinical efficacy have established it as a critical therapeutic option for patients with ROS1-positive NSCLC and other solid tumors with relevant genetic alterations. The data presented in this guide underscore the robust preclinical and clinical foundation supporting its use in oncology.
References
- 1. This compound | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [PDF] this compound (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent- Front Mutations. | Semantic Scholar [semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | 1802220-02-5 [chemicalbook.com]
- 8. This compound - My Cancer Genome [mycancergenome.org]
- 9. This compound: Redefining the therapeutic landscape for patients with ROS1 fusion‐driven non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. This compound | 1802220-02-5 | CXC22002 | Biosynth [biosynth.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. This compound: a promising new therapy for advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FDA Approval Summary: this compound for locally advanced or metastatic ROS1-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. glpbio.com [glpbio.com]
- 21. oncologynewscentral.com [oncologynewscentral.com]
- 22. drugs.com [drugs.com]
- 23. Molecular Characteristics of this compound That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Repotrectinib: A Technical Guide to a Next-Generation ROS1/TRK Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repotrectinib (brand name Augtyro) is a next-generation, orally administered tyrosine kinase inhibitor (TKI) that represents a significant advancement in the treatment of cancers driven by oncogenic fusions of the ROS1 (proto-oncogene tyrosine-protein kinase ROS1) and NTRK (neurotrophic tyrosine receptor kinase) genes.[1] Approved for the treatment of ROS1-positive non-small cell lung cancer (NSCLC) and NTRK fusion-positive solid tumors, this compound was specifically engineered to address the clinical challenge of acquired resistance to first-generation TKIs.[1][2][3] Its unique, compact macrocyclic structure enables potent inhibition of both wild-type and mutated kinases, particularly those with solvent-front and gatekeeper mutations that render earlier inhibitors ineffective.[2][4][5]
Mechanism of Action
This compound functions as a potent, ATP-competitive inhibitor of ROS1 and Tropomyosin Receptor Tyrosine Kinases (TRKA, TRKB, and TRKC).[1][2][6] In cancers driven by chromosomal rearrangements of these genes, the resulting fusion proteins are constitutively active, leading to hyperactivation of downstream signaling pathways crucial for cell proliferation and survival.
By binding to the ATP-binding pocket of the kinase domain, this compound blocks the phosphorylation and activation of these oncogenic drivers.[6] This inhibition effectively shuts down key downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to the induction of apoptosis (programmed cell death) and the suppression of tumor growth.[6]
Overcoming Acquired Resistance
A primary limitation of first-generation TKIs like crizotinib, entrectinib, and larotrectinib is the development of on-target resistance mutations within the kinase domain.[7][8] These mutations, often located in the solvent-front or gatekeeper regions, cause steric hindrance that prevents the binding of these larger, more flexible inhibitors.
This compound's compact and rigid macrocyclic structure was rationally designed to circumvent this steric clash.[2][5] This allows it to maintain high-affinity binding and potent inhibition despite the presence of mutations that confer resistance to other TKIs. It has demonstrated significant activity against the highly recalcitrant ROS1 G2032R solvent-front mutation, which is responsible for up to 60% of crizotinib-resistant cases, as well as various TRK solvent-front (e.g., TRKA G595R, TRKC G623R) and gatekeeper (e.g., TRKA F589L) mutations.[2][7][8][9]
Table 1: Comparative Potency of TRK Inhibitors
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound compared to other TKIs against common TRK resistance mutations. Lower values indicate higher potency.
| Mutation Target | Larotrectinib IC50 (nM) | Selitrectinib IC50 (nM) | This compound IC50 (nM) |
| TRKC G623R (Solvent-Front) | 6,940 | 27 | 2 |
| TRKA F617I (Gatekeeper) | 4,330 | 52 | <0.2 |
| Data sourced from a study on TRK inhibitor resistance mutations.[8] |
Clinical Efficacy: The TRIDENT-1 Trial
The pivotal Phase 1/2 TRIDENT-1 clinical trial established the efficacy and safety of this compound in patients with ROS1-positive NSCLC and NTRK-positive solid tumors.[10] The study demonstrated high and durable response rates, including in patients who were TKI-naïve and those who had been previously treated with other TKIs.
Table 2: Efficacy in TKI-Naïve ROS1-Positive NSCLC
| Endpoint | Result (n=71) | 95% Confidence Interval |
| Confirmed Objective Response Rate (cORR) | 79% | 68% to 88% |
| Complete Response (CR) | 14% | - |
| Partial Response (PR) | 65% | - |
| Median Duration of Response (DOR) | 34.1 - 36.8 months | 25.6 to Not Evaluable |
| Median Progression-Free Survival (PFS) | 31.1 - 35.7 months | 21.9 to Not Evaluable |
| Data from the TRIDENT-1 study.[5][11] |
Table 3: Efficacy in TKI-Pretreated ROS1-Positive NSCLC
| Endpoint | Result (n=56) | 95% Confidence Interval |
| Confirmed Objective Response Rate (cORR) | 38% | 25% to 52% |
| Median Duration of Response (DOR) | 14.8 months | 7.6 to Not Evaluable |
| Median Progression-Free Survival (PFS) | 9.0 months | 6.8 to 19.6 |
| Data from the TRIDENT-1 study for patients previously treated with one ROS1 TKI and no chemotherapy.[5] |
Table 4: Activity Against ROS1 G2032R Resistance Mutation
| Patient Cohort | Objective Response Rate |
| Tumors with ROS1 G2032R mutation (n=17) | 59% |
| Data from the TRIDENT-1 study.[3] |
Table 5: Intracranial Efficacy in TKI-Naïve Patients
| Endpoint | Result (n=9) | 95% Confidence Interval |
| Intracranial Objective Response Rate (IC-ORR) | 89% | 52% to 100% |
| Median Intracranial Duration of Response (IC-DOR) | 43.2 months | 11.1 to Not Evaluable |
| Data for patients with measurable brain metastases at baseline.[11] |
Experimental Protocols & Preclinical Methodologies
The preclinical evaluation of this compound involved a range of in vitro and in vivo assays to characterize its potency and anti-tumor activity.
Cellular Proliferation and Potency Assays
-
Objective: To determine the concentration of this compound required to inhibit the growth of cancer cells (IC50) expressing wild-type or mutant ROS1/TRK fusions.
-
Methodology:
-
Cell Culture: Engineered Ba/F3 cells or patient-derived cancer cell lines expressing the target kinase fusions are cultured under standard conditions.[12][13]
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of this compound or comparator TKIs.
-
Incubation: The treated cells are incubated for a fixed period, typically 72 hours, to allow for an anti-proliferative effect.[13]
-
Viability Assessment: Cell viability is measured using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Dose-response curves are generated, and IC50 values are calculated using non-linear regression analysis (e.g., via GraphPad Prism).[13]
-
Colony Forming Assays
-
Objective: To assess the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.
-
Methodology:
-
Cell Seeding: A low density of cells is seeded in 6-well plates.
-
Drug Treatment: Cells are cultured in media containing a fixed concentration of this compound, with the media being replaced every few days.
-
Incubation: Plates are incubated for an extended period, typically 14 days, to allow for colony growth.[13]
-
Visualization: After incubation, colonies are fixed (e.g., with paraformaldehyde) and stained with crystal violet for visualization and quantification.[13]
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Model Generation: Patient-derived xenograft (PDX) models or cell-line-derived xenografts are established by implanting human tumor cells subcutaneously into immunocompromised mice.[7][14]
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment (this compound) and control (vehicle) groups. The drug is administered orally according to a defined dosing schedule.
-
Efficacy Monitoring: Tumor volume is measured regularly throughout the study. Animal survival is also monitored as a primary endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to analyze the inhibition of downstream signaling pathways via methods like Western blot.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Shrinks ROS1-Positive NSCLC Tumors - NCI [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. esmo.org [esmo.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Response to this compound After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abstract 442: this compound, a next generation TRK inhibitor, overcomes TRK resistance mutations including solvent front, gatekeeper and compound mutations | Semantic Scholar [semanticscholar.org]
- 10. Bristol Myers Squibb - Updated Data from TRIDENT-1 Trial Show Durable Efficacy Benefits with this compound for Patients with Locally Advanced or Metastatic ROS1-Positive Non-Small Cell Lung Cancer [news.bms.com]
- 11. onclive.com [onclive.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Translational Strategies for this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Potency of Repotrectinib Against Kinase Mutants
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro potency of repotrectinib, a next-generation tyrosine kinase inhibitor (TKI), against wild-type and mutated forms of key oncogenic driver kinases, including ROS1, NTRK (TRKA, TRKB, TRKC), and ALK. This compound's compact macrocyclic structure was rationally designed to overcome the steric hindrance that often leads to resistance to earlier-generation TKIs, particularly mutations in the solvent-front and gatekeeper regions of the kinase domain.[1][2][3][4]
**Executive Summary
This compound demonstrates potent, sub-nanomolar inhibitory activity against wild-type ROS1, NTRK, and ALK fusions.[5][6][7] Crucially, it maintains potent activity against a wide spectrum of clinically relevant resistance mutations that render other TKIs ineffective.[6][8][9] This includes the highly recalcitrant solvent-front mutations (e.g., ROS1 G2032R, TRKA G595R, ALK G1202R) and various gatekeeper mutations.[6][8][10] The data presented herein, derived from cellular and biochemical assays, underscores the potential of this compound as a best-in-class inhibitor for patients with ROS1, NTRK, or ALK fusion-positive cancers, both in treatment-naïve and pre-treated, resistant settings.[11][12]
Data Presentation: In Vitro Potency (IC50)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against various wild-type and mutant kinases, as determined by in vitro cell-based proliferation assays.
Table 1: this compound Potency against ROS1 Fusions and Mutants
| Kinase Target | Cell-Based Proliferation IC50 (nM) |
| Wild-Type Fusions | |
| CD74-ROS1 | <0.2[10] |
| SDC4-ROS1 | 0.2[10] |
| EZR-ROS1 | <0.1[10] |
| TPM3-ROS1 | <0.1[10] |
| Resistance Mutations | |
| ROS1 G2032R (Solvent-Front) | 3.3[6][10][13][14] |
| ROS1 L2026M (Gatekeeper) | <0.2[10] |
| ROS1 D2033N (Solvent-Front) | 1.3[13][14] |
Table 2: this compound Potency against NTRK Fusions and Mutants
| Kinase Target | Cell-Based Proliferation IC50 (nM) |
| Wild-Type Fusions | |
| LMNA-TRKA | <0.2[1][6] |
| ETV6-TRKB | <0.2[1][6] |
| ETV6-TRKC | <0.2[1][6] |
| Resistance Mutations | |
| TRKA G595R (Solvent-Front) | 0.4[6] |
| TRKB G639R (Solvent-Front) | 0.6[6] |
| TRKC G623R (Solvent-Front) | 0.2[6] |
| TRKC G623E (Solvent-Front) | 1.4[6] |
| TRKC F617I (Gatekeeper) | <0.2[15] |
Table 3: this compound Potency against ALK Fusions and Mutants
| Kinase Target | Enzymatic IC50 (nM) | Cell-Based Proliferation IC50 (nM) |
| Wild-Type | 1.01[7] | 27 |
| Resistance Mutations | ||
| ALK G1202R (Solvent-Front) | 1.26[7] | 63.6 |
| ALK L1196M (Gatekeeper) | 1.08[5][7] | Not Available |
Table 4: this compound Potency against Other Kinases
| Kinase Target | Enzymatic IC50 (nM) |
| JAK2 | 1.04[5] |
| LYN | 1.66[5] |
| SRC | 5.3[5][7] |
| FAK | 6.96[5] |
Experimental Protocols
The quantitative data presented above were primarily generated using engineered cell-based proliferation assays and cellular phosphorylation assays. The detailed methodologies are outlined below.
Cell-Based Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of cells whose proliferation is dependent on the activity of a specific kinase.
-
Cell Lines: Murine pro-B Ba/F3 cells, which are dependent on IL-3 for survival, are engineered to express specific oncogenic kinase fusions (e.g., CD74-ROS1, LMNA-TRKA) or their mutated variants. This renders them IL-3 independent, making their proliferation directly reliant on the activity of the expressed kinase.[9][10][16]
-
Seeding: Cells are seeded at a density of 2,000 cells per well into 384-well white plates.[16]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or other comparator inhibitors.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 environment.[16]
-
Viability Measurement: Cell proliferation is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This luciferase-based assay quantifies ATP levels, which is an indicator of metabolically active cells.[16]
-
Data Analysis: Luminescence is read on a plate reader. The resulting data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis in software such as Prism (GraphPad Software).[16]
Cellular Phosphorylation Assay (Immunoblotting)
This assay directly measures the ability of a compound to inhibit the autophosphorylation of the target kinase within a cellular context, confirming on-target activity.
-
Cell Lines: Engineered NIH3T3 or Ba/F3 cells harboring the kinase of interest are typically used. For example, NIH3T3 cells expressing LMNA–TRKA G595R.[16]
-
Seeding: Approximately 500,000 cells are seeded per well in a 24-well plate and cultured for 24 hours.[16]
-
Compound Treatment: Cells are treated with various concentrations of this compound for a short duration, typically 4 hours.[16]
-
Cell Lysis: After treatment, cells are collected and lysed using RIPA (Radioimmunoprecipitation assay) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[16]
-
Immunoblotting:
-
Protein lysates are quantified, and equal amounts are resolved by SDS-PAGE on 4%–12% Bolt Bis-Tris gels.[16]
-
Proteins are transferred to a nitrocellulose membrane.
-
The membrane is blocked and then probed with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-TRKA Tyr490) and for the total amount of the kinase protein.
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. The reduction in the phosphorylated kinase signal relative to the total kinase indicates the inhibitory activity of the compound.
-
Visualizations: Pathways and Workflows
Signaling Pathways Targeted by this compound
This compound functions by binding to the ATP-binding site of ROS1, NTRK, and ALK kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades critical for tumor cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2]
Caption: this compound inhibits oncogenic signaling pathways.
Experimental Workflow for In Vitro Potency Assessment
The process for determining the IC50 of this compound in cell-based assays follows a standardized workflow from cell line generation to final data analysis.
Caption: Workflow for cell-based in vitro potency analysis.
References
- 1. Molecular Characteristics of this compound That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. esmo.org [esmo.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Cancer Discovery Highlights Potent Effects of TP Therapeutics’ Novel, Lead Investigational Compound this compound in Tumors Harboring ROS1, TRK or ALK Fusions with Solvent Front Mutations - BioSpace [biospace.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Abstract 442: this compound, a next generation TRK inhibitor, overcomes TRK resistance mutations including solvent front, gatekeeper and compound mutations | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound, an Investigational TKI, Induces Response in ROS1-Fusion–Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 12. This compound, an Investigational TKI, Elicits Responses in Patients with Advanced NSCLC and ROS1 Alterations [ahdbonline.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. scispace.com [scispace.com]
- 15. Response to this compound After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Repotrectinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of repotrectinib, a next-generation ROS1/TRK/ALK tyrosine kinase inhibitor, in various biological samples. The protocols are designed to be implemented in a laboratory setting for pharmacokinetic studies, therapeutic drug monitoring, and quality control analysis.
Introduction
This compound is a potent and selective inhibitor of ROS1, tropomyosin receptor kinase (TRK), and anaplastic lymphoma kinase (ALK) fusion proteins.[1] Accurate and precise quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring optimal therapeutic exposure, and conducting bioequivalence and bioavailability studies.[2] This document outlines validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and reverse-phase high-performance liquid chromatography (RP-HPLC) methods for this purpose.
Signaling Pathway of this compound
This compound functions by binding to the ATP-binding site of target kinases, thereby inhibiting their phosphorylation activity.[1] This action blocks downstream signaling pathways that are crucial for cell proliferation, survival, and migration, leading to cell cycle arrest and apoptosis in tumor cells.[1][3]
References
Application Notes and Protocols for Designing Clinical Trials with Repotrectinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repotrectinib (brand name Augtyro) is a next-generation tyrosine kinase inhibitor (TKI) designed to potently target ROS1, NTRK, and ALK fusion proteins.[1][2] Its compact, macrocyclic structure allows it to overcome resistance mechanisms that limit the efficacy of earlier-generation TKIs, including solvent-front and gatekeeper mutations.[2][3][4][5] this compound has demonstrated significant clinical activity in patients with ROS1-positive non-small cell lung cancer (NSCLC) and NTRK-fusion positive solid tumors, in both TKI-naïve and previously treated populations.[6][7]
These application notes provide a comprehensive overview of the preclinical and clinical data on this compound, along with detailed protocols for key experimental assays and guidance for designing clinical trials.
Mechanism of Action
This compound is an ATP-competitive inhibitor of ROS1, Tropomyosin Receptor Kinase (TRK) A, B, and C, and Anaplastic Lymphoma Kinase (ALK).[1][8] By binding to the ATP-binding pocket of these kinases, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[9] This inhibition ultimately leads to cell cycle arrest and apoptosis in tumor cells driven by these oncogenic fusions.[9] A key feature of this compound is its ability to bind effectively to both wild-type and mutated kinase domains, including the G2032R solvent-front mutation in ROS1, a common mechanism of resistance to crizotinib.[3][10]
Signaling Pathway
The following diagram illustrates the signaling pathways targeted by this compound.
Preclinical Data
This compound has demonstrated potent and selective inhibitory activity against ROS1, TRK, and ALK kinases in both biochemical and cellular assays.
In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) |
| ROS1 (WT) | 0.07[1][11][12] |
| TRKA (WT) | 0.83[1][11][12] |
| TRKB (WT) | 0.05[1][11][12] |
| TRKC (WT) | 0.1[1][11][12] |
| ALK (WT) | 1.01[1][8][11] |
| ALK (G1202R) | 1.26[1][8][11] |
| ALK (L1196M) | 1.08[1][8][11] |
| JAK2 | 1.04[1][12] |
| SRC | 5.3[1][8][11] |
| FAK | 6.96[1][12] |
Cellular Activity
| Cell Line | Fusion/Mutation | Assay | IC50 (nM) |
| NIH3T3 | CD74-ROS1 | Phosphorylation | <1[9] |
| KM12 | TPM3-TRKA | Phosphorylation | <1[9] |
| Karpas-299 | NPM-ALK | Phosphorylation | <3[9] |
| H2228 | EML4-ALK | Cell Proliferation | 100[1][11] |
| Ba/F3 | EML4-ALK (G1202R) | Cell Proliferation | 3.3[9] |
| Ba/F3 | CD74-ROS1 (G2032R) | Cell Proliferation | 3.3[13] |
Clinical Trial Design: The TRIDENT-1 Study
The pivotal Phase 1/2 TRIDENT-1 trial (NCT03093116) evaluated the safety and efficacy of this compound in patients with advanced solid tumors harboring ROS1, NTRK, or ALK rearrangements.[7][14]
Study Design
Key Inclusion and Exclusion Criteria
| Inclusion Criteria | Exclusion Criteria |
| Histologically confirmed locally advanced or metastatic solid tumor | Symptomatic brain metastases[15] |
| Documented ROS1, NTRK, or ALK gene fusion | Prior treatment with this compound |
| Measurable disease per RECIST v1.1[15] | Clinically significant cardiovascular disease[3] |
| ECOG performance status of 0-1[15] | Other active malignancies[3] |
Clinical Efficacy (TRIDENT-1)
| Patient Cohort | Number of Patients | Overall Response Rate (ORR) | Median Duration of Response (DOR) |
| ROS1+ NSCLC (TKI-Naïve) | 71 | 79%[6][7] | 34.1 months[6][7] |
| ROS1+ NSCLC (1 Prior TKI, No Chemo) | 56 | 38%[6][7] | 14.8 months[6][7] |
Safety and Tolerability
The most common adverse reactions reported in the TRIDENT-1 trial were dizziness, dysgeusia, peripheral neuropathy, constipation, dyspnea, ataxia, fatigue, and cognitive disorders.[6][7]
Experimental Protocols
Patient Stratification Logic
For clinical trials involving this compound, patient stratification is critical to ensure the appropriate population is enrolled.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Ba/F3 engineered with ROS1 or NTRK fusions)
-
This compound
-
Cell culture medium and supplements
-
384-well white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Protocol:
-
Seed 2,000 cells per well in a 384-well white plate and incubate for 24 hours.[13]
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with varying concentrations of this compound and incubate for 72 hours.[13]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting
Objective: To assess the effect of this compound on the phosphorylation of target kinases and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., nitrocellulose)
-
Primary antibodies (e.g., anti-p-ROS1, anti-ROS1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 4 hours).[5]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.[16]
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in SDS sample buffer.[16]
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.[5][17]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[17]
-
Incubate the membrane with primary antibody overnight at 4°C.[5][16]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[5][17]
-
Add chemiluminescent substrate and capture the signal using an imaging system.[5]
Fluorescence In Situ Hybridization (FISH)
Objective: To detect ROS1 or NTRK gene rearrangements in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 microns thick) on charged slides.[4][18]
-
Break-apart FISH probe for the target gene (e.g., ROS1)
-
Pre-treatment and hybridization reagents
-
Fluorescence microscope
Protocol:
-
Deparaffinize and rehydrate FFPE tissue sections.
-
Perform heat-induced epitope retrieval.
-
Digest with protease.
-
Apply the FISH probe to the tissue and co-denature the probe and target DNA.
-
Hybridize overnight in a humidified chamber.
-
Perform post-hybridization washes to remove unbound probe.
-
Counterstain with DAPI.
-
Analyze under a fluorescence microscope, scoring a minimum of 100 interphase cells.[4]
-
A positive result for a gene rearrangement is indicated by the separation of the 5' (green) and 3' (red) signals.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Test Details - ROS1 FISH [knightdxlabs.ohsu.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound for ROS1 Fusion–Positive Advanced NSCLC - The ASCO Post [ascopost.com]
- 7. fda.gov [fda.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Translational Strategies for this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Bristol Myers Squibb - Updated Data from TRIDENT-1 Trial Show Durable Efficacy Benefits with this compound for Patients with Locally Advanced or Metastatic ROS1-Positive Non-Small Cell Lung Cancer [news.bms.com]
- 15. TRIDENT-1 Clinical Trial | AUGTYRO® (this compound) for HCPs [augtyrohcp.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. cellnetix.com [cellnetix.com]
Application Notes and Protocols for Testing Repotrectinib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repotrectinib (marketed as Augtyro) is a next-generation tyrosine kinase inhibitor (TKI) designed to potently target ROS1, NTRK, and ALK kinase fusions.[1][2][3] It has demonstrated significant clinical activity in patients with ROS1-positive non-small cell lung cancer (NSCLC) and NTRK gene fusion-positive solid tumors.[1][3][4] A key feature of this compound is its efficacy against tumors that have developed resistance to earlier-generation TKIs, particularly through solvent-front mutations such as ROS1 G2032R.[5][6] this compound's compact, macrocyclic structure allows it to bind effectively to the ATP-binding pocket of its target kinases, even in the presence of mutations that sterically hinder larger inhibitors.[6][7] By inhibiting these driver oncogenes, this compound blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7]
These application notes provide detailed protocols for preclinical evaluation of this compound efficacy using both in vitro and in vivo models. The described experimental designs are intended to assess the compound's potency, target engagement, and anti-tumor activity in relevant cancer models, including those harboring resistance mutations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for its efficacy testing.
In Vitro Efficacy Assessment
Cell Viability Assay (MTS/MTT)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
ROS1, NTRK, or ALK-driven cancer cell lines (e.g., HCC78, KM12) and corresponding wild-type or parental cell lines.
-
This compound
-
96-well cell culture plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,500-3,000 cells per well and incubate overnight.[8]
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C.[8]
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. Read absorbance at 490 nm.[9][10]
-
For MTT assay: Add MTT reagent, incubate for 1-4 hours, then add solubilization solution to dissolve formazan crystals. Read absorbance at 570 nm.[9]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.
Data Presentation:
| Cell Line | Genotype | This compound IC50 (nM) |
| Cell Line A | CD74-ROS1 | |
| Cell Line B | SDC4-ROS1 | |
| Cell Line C | CD74-ROS1 G2032R | |
| Cell Line D | TPM3-NTRK1 | |
| Parental Line | Wild-Type |
Western Blot Analysis of Target Phosphorylation
This protocol assesses the ability of this compound to inhibit the phosphorylation of its target kinases and downstream signaling proteins.
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)[11][12]
-
Primary antibodies (e.g., anti-phospho-ROS1 (Tyr2274), anti-total-ROS1, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)[4][13]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with various concentrations of this compound for 4 hours.[7]
-
Lyse cells and determine protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a membrane.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]
-
Detect signals using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phospho-protein levels to total protein levels.
Data Presentation:
| Protein | This compound Concentration (nM) | Normalized Phosphorylation Level (relative to vehicle) |
| p-ROS1 | 0 | 1.00 |
| 1 | ||
| 10 | ||
| 100 | ||
| p-AKT | 0 | 1.00 |
| 1 | ||
| 10 | ||
| 100 | ||
| p-ERK | 0 | 1.00 |
| 1 | ||
| 10 | ||
| 100 |
In Vivo Efficacy Assessment
Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models
These protocols evaluate the anti-tumor activity of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell lines or patient tumor fragments
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers
Protocol for CDX Model:
-
Subcutaneously inject 5 million cancer cells mixed with Matrigel into the flank of each mouse.[7]
-
Monitor tumor growth until tumors reach a volume of 100-200 mm³.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg, twice daily) or vehicle via oral gavage.[14]
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blot).
Protocol for PDX Model:
-
Surgically obtain fresh tumor tissue from consenting patients.
-
Implant small tumor fragments (2-3 mm³) subcutaneously into immunocompromised mice.
-
Allow tumors to grow and passage them to subsequent mice for cohort expansion.
-
Once tumors are established and reach the desired size, follow steps 3-6 from the CDX protocol.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SD (Day X) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | |
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| Competitor TKI |
Brain Metastasis Model
This protocol assesses the efficacy of this compound against intracranial tumors, leveraging its ability to cross the blood-brain barrier.[8][15]
Materials:
-
Immunocompromised mice
-
Luciferase-expressing cancer cells
-
Stereotactic injection apparatus
-
Bioluminescence imaging system
-
This compound formulation
Protocol:
-
Intracranially inject luciferase-expressing cancer cells into the brains of anesthetized mice using a stereotactic apparatus.
-
Monitor tumor growth via bioluminescence imaging.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound or vehicle as described in the xenograft protocol.
-
Monitor tumor burden and animal survival.
-
At the end of the study, brains can be harvested for histological or immunohistochemical analysis.
Data Presentation:
| Treatment Group | Median Survival (days) | Change in Bioluminescence Signal (%) |
| Vehicle Control | ||
| This compound |
Conclusion
The experimental designs and protocols outlined in these application notes provide a comprehensive framework for evaluating the preclinical efficacy of this compound. By systematically assessing its impact on cell viability, target phosphorylation, and in vivo tumor growth, researchers can generate robust data to support its continued development and clinical application. The inclusion of models with acquired resistance mutations is critical for demonstrating the unique advantages of this next-generation TKI.
References
- 1. Translational Strategies for this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (TPX-0005), effectively reduces growth of ALK driven neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-ROS1 (Tyr2274) Antibody (#3078) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 6. Setting up a wide panel of patient-derived tumor xenografts of non–small cell lung cancer by improving the preanalytical steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. ptglab.com [ptglab.com]
- 13. Phospho-ROS1 (Tyr2274) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Repotrectinib Dosage for Cell Viability Assays
Welcome to the technical support center for repotrectinib. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize this compound dosage for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and which signaling pathways does it inhibit?
This compound is a next-generation tyrosine kinase inhibitor (TKI).[1][2] It is designed to potently target and inhibit ROS1, TRK (A, B, and C), and ALK fusion proteins.[1][2][3] At a molecular level, this compound binds to the ATP-binding site of these kinases, which prevents their phosphorylation and subsequent activation.[1] This action effectively blocks downstream oncogenic signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell proliferation, growth, and survival.[1] A key feature of this compound is its compact macrocyclic structure, which allows it to overcome resistance mechanisms, such as solvent-front mutations, that can limit the efficacy of earlier-generation TKIs.[3][4][5]
Diagram of this compound's Mechanism of Action
Caption: Signaling pathway inhibited by this compound.
Q2: What are the typical IC50 values for this compound in different cell lines?
The half-maximal inhibitory concentration (IC50) of this compound is potent against a range of kinases and cell lines, particularly those with ROS1, TRK, and ALK fusions. It demonstrates high potency in both enzymatic and cell-based assays.[6] Below is a summary of reported IC50 values.
| Target/Cell Line | IC50 (nM) | Notes |
| Enzymatic Assays | ||
| ROS1 (WT) | 0.07 | Potent inhibition of wild-type ROS1 kinase activity.[7][8] |
| TRKA (WT) | 0.83 | Potent inhibition of wild-type TRKA kinase activity.[7][8] |
| TRKB (WT) | 0.05 | Potent inhibition of wild-type TRKB kinase activity.[7][8] |
| TRKC (WT) | 0.1 | Potent inhibition of wild-type TRKC kinase activity.[7][8] |
| ALK (WT) | 1.01 | Potent inhibition of wild-type ALK kinase activity.[7][8] |
| ALK G1202R (Mutant) | 1.26 | Effective against the ALK G1202R resistance mutation.[7][8] |
| ALK L1196M (Mutant) | 1.08 | Effective against the ALK L1196M resistance mutation.[7][8] |
| JAK2 | 1.04 | Off-target activity noted.[7][8] |
| SRC | 5.3 | Off-target activity noted.[7] |
| FAK | 6.96 | Off-target activity noted.[7][8] |
| Cellular Proliferation Assays | ||
| Karpas-299 (ALK fusion) | 23.7 | Similar potency to alectinib in this cell line.[6] |
| CLB-BAR (ALK-addicted) | 124.1 ± 4.89 | Neuroblastoma cell line.[9] |
| CLB-GE (ALK-addicted) | 259.4 ± 6.3 | Neuroblastoma cell line.[9] |
| Kelly (ALK-addicted) | 310.9 ± 7.9 | Neuroblastoma cell line.[9] |
| SK-N-AS (non-ALK-addicted) | 594.8 ± 47.3 | Neuroblastoma cell line, higher IC50 suggests target specificity.[9] |
| SK-N-BE (non-ALK-addicted) | 510.8 ± 16.94 | Neuroblastoma cell line, higher IC50 suggests target specificity.[9] |
| Cellular Phosphorylation Assays | ||
| NIH3T3 (CD74-ROS1) | <1 | Inhibition of ROS1 phosphorylation.[6] |
| KM12 (TPM3-TRKA) | <1 | Inhibition of TRKA phosphorylation.[6] |
| Karpas-299 (NPM-ALK) | <3 | Inhibition of ALK phosphorylation.[6] |
| H2228 (EML4-ALK) | 13 | Inhibition of EML4-ALK phosphorylation.[7] |
Q3: What is a standard protocol for determining the optimal dosage of this compound in a cell viability assay?
A standard approach involves a dose-response experiment using a colorimetric or fluorometric cell viability reagent. Here is a general protocol using an MTT or Alamar Blue (resazurin) assay.
Experimental Protocol: Dose-Response Cell Viability Assay
1. Materials:
-
This compound stock solution (dissolved in DMSO, stored at -80°C)[10]
-
Appropriate cancer cell line (e.g., those with known ROS1, TRK, or ALK fusions)
-
Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)[10]
-
Phosphate-Buffered Saline (PBS)
-
96-well or 384-well clear, flat-bottom plates (for MTT) or opaque-walled plates (for Alamar Blue)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or Alamar Blue reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)[11]
-
Multichannel pipette and sterile tips
-
Microplate reader (spectrophotometer or fluorometer)
2. Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to an optimized seeding density. This should allow for exponential growth during the assay period.[12]
-
Seed cells into each well of the plate (e.g., 5,000-10,000 cells/well in 100 µL for a 96-well plate).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[10]
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common concentration range for initial screening is 0.1 nM to 10 µM.[12]
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.1%) and a "no-cell" blank control (medium only).[9]
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for a predetermined duration, typically 72 to 96 hours, at 37°C and 5% CO2.[10][12]
-
-
Viability Measurement (Alamar Blue Example):
-
Add 10-20 µL of Alamar Blue reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. Incubation time should be optimized to ensure the signal is within the linear range of the instrument.
-
Measure fluorescence with a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Subtract the average blank reading from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.[10]
-
Workflow for Optimizing this compound Dosage
Caption: Experimental workflow for dose-response analysis.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding. Uneven cell distribution during plating can lead to significant differences in cell numbers between wells.
-
Solution: Ensure the cell suspension is homogenous before and during plating by gently pipetting or inverting the tube. Work quickly to prevent cells from settling. Consider using a reverse pipetting technique.
-
-
Possible Cause 2: Edge effects. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outermost wells for experimental data. Fill these "border" wells with sterile PBS or medium to create a humidity barrier.
-
-
Possible Cause 3: Pipetting errors. Inaccurate pipetting of the drug or viability reagent can introduce variability.
-
Solution: Use calibrated pipettes and change tips between different drug concentrations. For small volumes, ensure the pipette tip is submerged just below the surface of the liquid.
-
Problem 2: The dose-response curve is flat or does not show a clear sigmoidal shape.
-
Possible Cause 1: Incorrect dosage range. The concentrations tested may be too high (all cells are dead) or too low (no significant effect).
-
Solution: Perform a broad-range pilot experiment (e.g., 1 nM to 100 µM) to identify the effective concentration range. Adjust subsequent experiments to focus on the range where the IC50 is expected to fall.
-
-
Possible Cause 2: Cell line is resistant to this compound. The chosen cell line may not have the specific ROS1, TRK, or ALK fusions that this compound targets, or it may have other resistance mechanisms.[4]
-
Solution: Verify the genetic background of your cell line. Use a known sensitive cell line as a positive control. If investigating resistance, this result itself is significant.
-
-
Possible Cause 3: Insufficient incubation time. The drug may require more time to induce a measurable effect on cell viability.
-
Solution: Try extending the drug incubation period (e.g., from 72h to 96h or 120h). Perform a time-course experiment to determine the optimal endpoint.
-
Problem 3: High background signal in "no-cell" control wells.
-
Possible Cause 1: Reagent contamination. The viability reagent or culture medium may be contaminated with bacteria or fungi, which can metabolize the reagent.
-
Solution: Use fresh, sterile reagents and medium. Always practice aseptic technique.
-
-
Possible Cause 2: Compound interference. this compound itself might directly react with the viability dye, although this is less common.
-
Solution: Test the drug in cell-free medium with the viability reagent to see if there is any direct chemical reaction causing a color or fluorescence change.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: a promising new therapy for advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Response to this compound After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound (TPX-0005), effectively reduces growth of ALK driven neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. Translational Strategies for this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Repotrectinib Experimental Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and interpret the off-target effects of repotrectinib in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Unexpected Cell Viability or Phenotypic Changes Unrelated to ROS1, ALK, or TRK Inhibition
-
Potential Cause: Off-target kinase inhibition by this compound. Published data indicates that this compound can inhibit other kinases, such as JAK2, LYN, Src, and FAK, at nanomolar concentrations.[1][2] These kinases are involved in various signaling pathways that can influence cell survival, proliferation, and morphology.
-
Troubleshooting Steps:
-
Kinase Selectivity Profiling: Perform a kinase panel screen to identify which off-target kinases are inhibited by this compound at the concentrations used in your experiment.
-
Target Validation: Use complementary techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the suspected off-target kinase to see if it phenocopies the effect of this compound.
-
Dose-Response Analysis: Conduct a dose-response experiment with this compound and correlate the phenotypic changes with the IC50 values for both on-target and potential off-target kinases.
-
Issue 2: Neurological Phenotypes in Cellular or Animal Models
-
Potential Cause: On-target inhibition of TRKA, TRKB, and TRKC in non-cancerous cells. The neurotoxicity observed in clinical settings, such as dizziness and paresthesia, is often attributed to the on-target inhibition of the TRK pathway in the nervous system.[3][4]
-
Troubleshooting Steps:
-
Control Experiments: Utilize control cell lines or animals that do not express the ROS1, ALK, or TRK fusion proteins to isolate the effects of TRK inhibition on the nervous system.
-
Selective TRK Inhibitors: Compare the phenotype observed with this compound to that of a highly selective TRK inhibitor to confirm that the neurological effects are indeed TRK-dependent.
-
Dose Adjustment: In animal models, carefully titrate the dose of this compound to find a therapeutic window that minimizes neurological side effects while maintaining anti-tumor efficacy.
-
Issue 3: Inconsistent Results Across Different Cell Lines
-
Potential Cause: Varying expression levels of on- and off-target kinases in different cell lines. The cellular context, including the relative abundance of different kinases, can significantly influence the net effect of a multi-kinase inhibitor like this compound.
-
Troubleshooting Steps:
-
Protein Expression Analysis: Characterize the expression levels of ROS1, ALK, TRKs, and known off-target kinases (e.g., JAK2, Src family) in your panel of cell lines using techniques like Western blotting or proteomics.
-
Correlate Sensitivity with Expression: Analyze whether the sensitivity of the cell lines to this compound correlates with the expression levels of its targets.
-
Utilize Isogenic Cell Lines: Where possible, use isogenic cell lines (differing only in the expression of a single target) to dissect the contribution of each kinase to the observed phenotype.
-
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-targets of this compound?
This compound is a potent inhibitor of its primary targets ROS1, ALK, and TRK family kinases (TRKA, TRKB, TRKC).[1][2] Additionally, it has been shown to inhibit other kinases with varying potency. A summary of its inhibitory activity is provided in the table below.
| Target | IC50 (nM) | Reference |
| Primary Targets | ||
| ROS1 | 0.07 | [1] |
| TRKA | 0.83 | [1] |
| TRKB | 0.05 | [1] |
| TRKC | 0.1 | [1] |
| ALK (wild-type) | 1.01 | [1] |
| ALK G1202R | 1.26 | [1] |
| ALK L1196M | 1.08 | [1] |
| Known Off-Targets | ||
| JAK2 | 1.04 | [1] |
| LYN | 1.66 | [1] |
| Src | 5.3 | [1] |
| FAK | 6.96 | [1] |
Q2: How can I experimentally determine the off-target profile of this compound in my system?
Several experimental approaches can be used to identify the off-targets of this compound:
-
In Vitro Kinase Profiling: This involves screening this compound against a large panel of purified kinases to determine its inhibitory activity (IC50 values) in a cell-free system. This provides a broad overview of its selectivity.
-
Chemoproteomics: This method uses chemical probes to enrich and identify proteins that directly bind to this compound in cell lysates or intact cells. This can reveal both kinase and non-kinase off-targets in a more physiological context.[5][6][7][8][9]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding. An increase in a protein's melting temperature in the presence of this compound suggests direct binding.[10][11][12][13][14]
Q3: What are the major signaling pathways affected by this compound's on- and off-target activity?
This compound's inhibition of its primary targets (ROS1, ALK, TRK) leads to the downregulation of key oncogenic signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[15] Its off-target activity on kinases like JAK2 can also impact the JAK/STAT signaling pathway.[16]
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
This protocol outlines the general steps for determining the IC50 of this compound against a purified kinase.
Methodology:
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).[17]
-
Purified kinase and its specific substrate.
-
This compound stock solution (e.g., in DMSO).
-
[γ-32P]ATP.
-
-
Set up the Reaction:
-
In a microplate, add the kinase and its substrate to the kinase buffer.
-
Add serial dilutions of this compound (and a DMSO control).
-
Pre-incubate the mixture at 30°C for 10 minutes.[17]
-
-
Initiate the Kinase Reaction:
-
Add [γ-32P]ATP to start the reaction.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).[17]
-
-
Stop the Reaction:
-
Add a stop solution (e.g., LDS sample buffer).[17]
-
-
Analyze Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.[17]
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration.
-
-
Calculate IC50:
-
Plot the percentage of inhibition versus the log of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess the target engagement of this compound in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (DMSO) and incubate under normal culture conditions for a specific time (e.g., 1-3 hours).[13]
-
-
Heat Treatment:
-
Cell Lysis and Protein Solubilization:
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of the target protein in the soluble fraction at each temperature point using Western blotting or other immunoassays.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to illustrate key signaling pathways and experimental workflows relevant to managing this compound's off-target effects.
Caption: On-Target Signaling Pathways of this compound.
Caption: Potential Off-Target Inhibition of the JAK/STAT Pathway.
Caption: Experimental Workflow for Off-Target Identification.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scispace.com [scispace.com]
- 3. This compound: Redefining the therapeutic landscape for patients with ROS1 fusion‐driven non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 7. longdom.org [longdom.org]
- 8. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. annualreviews.org [annualreviews.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. Translational Strategies for this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro protein kinase assay [bio-protocol.org]
Repotrectinib IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate determination of repotrectinib IC50 values.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
This compound is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting ROS1, TRK (TRKA, TRKB, TRKC), and ALK kinases.[1][2][3] Its macrocyclic structure allows it to overcome resistance mutations that affect first-generation TKIs.[4][5]
Q2: Why am I observing different IC50 values for this compound against the same target in different cell lines?
Variations in IC50 values across different cell lines can be attributed to several factors:
-
Genetic Context: The specific fusion partner of ROS1, TRK, or ALK can influence inhibitor sensitivity.
-
Expression Levels: The expression level of the target kinase fusion protein can impact the concentration of this compound required for inhibition.
-
Off-Target Effects: The presence of other sensitive kinases in a particular cell line could contribute to the observed anti-proliferative effect.[6]
-
Cellular Uptake and Efflux: Differences in drug transporters among cell lines can alter the intracellular concentration of this compound.
Q3: My IC50 values for this compound against known resistance mutations are higher than expected. What could be the issue?
Higher than expected IC50 values against resistance mutations could stem from:
-
Incorrect Mutation Confirmation: Ensure the presence of the specific resistance mutation in your cell model has been sequence-verified.
-
Cell Line Integrity: Cell lines can lose expression of the target fusion protein over time. Regularly verify protein expression via Western blot.
-
Assay Conditions: Suboptimal assay conditions, such as high cell seeding density or extended incubation times, can lead to an underestimation of potency. Refer to the detailed protocols below for recommended parameters.
Q4: How does this compound's potency compare to other TKIs against wild-type and mutant kinases?
This compound generally demonstrates superior potency against wild-type ROS1 and TRK fusions and maintains significant activity against a wide range of resistance mutations, including solvent front and gatekeeper mutations, where other inhibitors may lose efficacy.[7][8][9]
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound and other relevant TKIs against various wild-type and mutant kinases.
Table 1: this compound IC50 Values against Wild-Type Kinases
| Target | IC50 (nM) | Assay Type | Reference |
| ROS1 | 0.07 | Biochemical | [1][2] |
| TRKA | 0.83 | Biochemical | [1][2] |
| TRKB | 0.05 | Biochemical | [1][2] |
| TRKC | 0.1 | Biochemical | [1][2] |
| ALK | 1.01 | Biochemical | [1][2] |
| EML4-ALK | 27 | Cell-based | [3] |
| LMNA-TRKA | <0.2 | Cell-based | [7] |
| ETV6-TRKB | <0.2 | Cell-based | [7] |
| ETV6-TRKC | <0.2 | Cell-based | [7] |
Table 2: Comparative IC50 Values (nM) of TRK Inhibitors in Ba/F3 Cells
| TRK Fusion/Mutation | This compound | Larotrectinib | Entrectinib | Selitrectinib |
| Wild-Type Fusions | ||||
| LMNA-TRKA | <0.2 | 23.5 | 0.3 | 1.8 |
| ETV6-TRKB | <0.2 | 49.4 | 1.3 | 3.9 |
| ETV6-TRKC | <0.2 | 30.1 | 0.5 | 2.1 |
| Resistance Mutations | ||||
| TRKA G595R (SFM) | <0.3 | 300-1000 | >400-fold decrease | ~10-fold less potent than this compound |
| TRKA F589L (GKM) | <0.2 | >600 | <0.2 | ~100-fold less potent than this compound |
| TRKA G667C (xDFG) | 14.6 | >1500 | 138 | 124 |
Data compiled from multiple sources.[7][9] SFM = Solvent Front Mutation, GKM = Gatekeeper Mutation, xDFG = xDFG Motif Mutation.
Table 3: this compound IC50 Values against ALK and ROS1 Resistance Mutations
| Kinase and Mutation | IC50 (nM) | Assay Type | Reference |
| ALK G1202R | 1.26 | Biochemical | [1][10] |
| ALK L1196M | 1.08 | Biochemical | [1][10] |
| ROS1 G2032R | 3.3 - 97 | Cell-based | [3][11] |
Experimental Protocols & Troubleshooting
Protocol 1: Cell-Based Proliferation Assay
This protocol is designed to determine the IC50 of this compound by measuring its effect on the proliferation of engineered cell lines (e.g., Ba/F3, NIH3T3) expressing a target kinase fusion.
Materials:
-
Engineered cell line (e.g., Ba/F3-LMNA-TRKA)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
384-well white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed 2,000 cells per well in a 384-well plate.
-
Drug Treatment: Prepare serial dilutions of this compound and add to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic curve to determine the IC50 value using software like GraphPad Prism.
Troubleshooting Guide for Proliferation Assay
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors. | Use a multichannel pipette for cell seeding and drug addition. Ensure thorough mixing of cell suspension before plating. |
| No dose-response curve (flat curve) | Drug concentration range is too high or too low. Cell line is not dependent on the target kinase. | Test a wider range of drug concentrations (e.g., 0.01 nM to 10 µM). Confirm target expression and phosphorylation via Western blot. |
| Low signal-to-noise ratio | Low cell number, old reagent. | Optimize cell seeding density. Use fresh CellTiter-Glo® reagent. |
Protocol 2: Kinase Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the autophosphorylation of its target kinase.
Materials:
-
Engineered cell line (e.g., KM12, NIH3T3 expressing kinase fusion)
-
24-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-TRKA, anti-total-TRKA)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed approximately 500,000 cells per well in a 24-well plate and incubate for 24 hours.[7]
-
Drug Treatment: Treat cells with a range of this compound concentrations for 4 hours.[7]
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE.
-
Transfer proteins to a nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with a secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities to determine the inhibition of phosphorylation at different drug concentrations.
Troubleshooting Guide for Phosphorylation Assay
| Issue | Possible Cause | Recommended Solution |
| Weak or no phospho-protein signal | Low basal phosphorylation, antibody issue. | Ensure the cell line has detectable basal phosphorylation of the target kinase. Use a positive control. Validate the primary antibody. |
| Inconsistent loading | Inaccurate protein quantification, pipetting errors. | Use a reliable protein quantification method (e.g., BCA assay). Load a housekeeping protein (e.g., GAPDH, Actin) to normalize for loading. |
| High background on blot | Insufficient blocking, antibody concentration too high. | Increase blocking time or use a different blocking agent. Optimize primary and secondary antibody concentrations. |
Visualizations
Signaling Pathways
Caption: this compound inhibits ROS1, TRK, and ALK signaling pathways.
Experimental Workflow
Caption: Workflow for determining this compound IC50 values.
Logical Relationship of Resistance
Caption: this compound overcomes resistance to first-generation TKIs.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Response to this compound After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Characteristics of this compound That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translational Strategies for this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Characteristics of this compound That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Repotrectinib vs. Crizotinib: A Comparative Guide for ROS1+ NSCLC Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of repotrectinib and crizotinib, two prominent tyrosine kinase inhibitors (TKIs) for the treatment of ROS1-positive (ROS1+) non-small cell lung cancer (NSCLC). This document synthesizes key findings from clinical trials to inform research and development in thoracic oncology.
Executive Summary
This compound, a next-generation TKI, has demonstrated a statistically significant improvement in progression-free survival (PFS) in an indirect comparison with the first-generation inhibitor, crizotinib, for the treatment of TKI-naïve ROS1+ NSCLC.[1][2][3] While differences in overall response rate (ORR) and duration of response (DoR) were not statistically significant, the data numerically favor this compound.[1][2] this compound was specifically designed to overcome resistance mechanisms that can limit the efficacy of earlier TKIs like crizotinib, including the solvent front mutation G2032R.[4][5] Furthermore, this compound has shown potent intracranial activity, a critical factor in a disease with a high propensity for brain metastases.[3][4]
Data Presentation: Efficacy and Safety
The following tables summarize the key efficacy and safety data from the pivotal trials of this compound (TRIDENT-1) and crizotinib (PROFILE 1001) in TKI-naïve ROS1+ NSCLC patients. It is important to note that these are not from a head-to-head trial, and the crizotinib data is a pooled analysis from multiple studies.[1][2]
Table 1: Comparative Efficacy in TKI-Naïve ROS1+ NSCLC
| Efficacy Endpoint | This compound (TRIDENT-1) | Crizotinib (Pooled Data) |
| Objective Response Rate (ORR) | 79%[4][6] | 72%[7][8][9] |
| Median Duration of Response (DoR) | 34.1 months[6] | 24.7 months[7][8][9] |
| Median Progression-Free Survival (PFS) | 35.7 months[6] | 19.3 months[7][8][9] |
| Intracranial ORR (Measurable Lesions) | 89% (in TKI-naïve patients)[10] | Data not consistently reported in a comparable manner |
Table 2: Comparative Safety Profile
| Adverse Event (Any Grade) | This compound (TRIDENT-1) | Crizotinib (PROFILE 1001) |
| Dizziness | 58%[6] | Not reported as a common AE |
| Dysgeusia (Taste Disturbance) | 50%[6] | Not reported as a common AE |
| Paresthesia (Tingling/Numbness) | 30%[6] | Not reported as a common AE |
| Vision Disorder | Not reported as a common AE | 87%[8] |
| Nausea | Not reported as a common AE | 51%[8] |
| Edema | Not reported as a common AE | 47%[8] |
| Diarrhea | Not reported as a common AE | 45%[8] |
| Vomiting | Not reported as a common AE | 38%[8] |
| Elevated Transaminases | Not reported as a common AE | 36%[8] |
| Constipation | 20%[5] | 34%[8] |
| Treatment-Related Discontinuation | 3%[6] | No permanent discontinuations due to TRAEs reported[8][9] |
Mechanism of Action and Signaling Pathways
ROS1 fusions lead to the constitutive activation of the ROS1 receptor tyrosine kinase, which in turn drives downstream signaling pathways crucial for cell proliferation and survival, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. Both this compound and crizotinib are ATP-competitive inhibitors of the ROS1 kinase, blocking these downstream signals. However, this compound was designed to have a more compact and rigid structure, enabling it to overcome resistance mutations, such as the G2032R solvent front mutation, that can sterically hinder the binding of crizotinib.
References
- 1. researchgate.net [researchgate.net]
- 2. Focus on ROS1-Positive Non-Small Cell Lung Cancer (NSCLC): Crizotinib, Resistance Mechanisms and the Newer Generation of Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population-Adjusted Indirect Treatment Comparisons of this compound Among Patients with ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound in ROS1 Fusion-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
Repotrectinib's Edge: A Comparative Guide to its Cross-Resistance Profile Against Other Tyrosine Kinase Inhibitors
For Immediate Release
San Diego, CA – A comprehensive analysis of preclinical and clinical data reveals the distinct cross-resistance profile of repotrectinib, a next-generation tyrosine kinase inhibitor (TKI), showcasing its potent activity against a range of mutations that confer resistance to other TKIs targeting ROS1, NTRK, and ALK fusion proteins. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data, outlining methodologies, and visualizing the underlying molecular interactions.
This compound, with its compact macrocyclic structure, was specifically designed to overcome the steric hindrance that limits the efficacy of earlier generation TKIs when resistance mutations emerge.[1][2][3] This design allows it to effectively inhibit both wild-type and mutated kinases, offering a critical therapeutic option for patients who have developed resistance to prior TKI therapies.[4]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other TKIs against various wild-type and mutant kinases, providing a clear quantitative comparison of their potency.
Table 1: Comparative Potency (IC50, nM) Against NTRK Fusion Proteins and Resistance Mutations
| Target | This compound | Selitrectinib | Larotrectinib | Entrectinib |
| Wild-Type TRK Fusions | Most Potent | Less Potent | Active | Active |
| Solvent-Front Mutations (e.g., TRKC G623R) | 2 | 27 | 6,940 | - |
| Gatekeeper Mutations (e.g., TRKC F617I) | <0.2 | 52 | 4,330 | - |
| xDFG Mutations | 14.6–67.6 | 124–341 | >1500 | 138–876 |
| Compound Mutations (e.g., TRKA G595R/F589L) | Active | Inactive | Inactive | Inactive |
Data compiled from multiple preclinical studies.[5][6][7][8][9]
Table 2: Comparative Potency (IC50, nM) Against ROS1 Fusion Proteins and Resistance Mutations
| Target | This compound | Crizotinib | Entrectinib | Lorlatinib |
| Wild-Type ROS1 Fusions | Potent | Active | Active | Active |
| Solvent-Front Mutation (G2032R) | Potently Inhibits | Inactive | Inactive | Active |
| Gatekeeper Mutation (L2026M) | Potently Inhibits | Resistance Observed | - | Active |
Data compiled from preclinical studies.[10][11][12][13][14]
Clinical Efficacy in TKI-Pretreated Patients
Clinical trial data from the TRIDENT-1 study underscores this compound's efficacy in patients who have previously been treated with other TKIs.
Table 3: Clinical Activity of this compound in TKI-Pretreated Patients
| Patient Population | Objective Response Rate (ORR) |
| ROS1+ NSCLC (Prior ROS1 TKI) | 38%[15][16][17] |
| ROS1+ NSCLC with G2032R mutation | 59%[15][18] |
| NTRK+ Solid Tumors (Prior TRK TKI) | Confirmed Responses Observed[7][19] |
Experimental Protocols
Cellular Proliferation Assays (Ba/F3 Cells)
To determine the anti-proliferative activity of various TKIs, engineered Ba/F3 cells expressing either wild-type or mutated ROS1 or TRK fusion proteins are utilized.
-
Cell Culture: Ba/F3 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3.
-
Transduction: Cells are transduced with retroviruses encoding the specific fusion protein (e.g., SDC4-ROS1, LMNA-TRKA) and selected for stable expression.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the TKI (e.g., this compound, crizotinib, larotrectinib) for 72 hours.
-
Viability Assessment: Cell viability is measured using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a nonlinear regression model.[14][19]
Xenograft Tumor Models
In vivo efficacy is assessed using xenograft models in immunocompromised mice.
-
Cell Implantation: Engineered Ba/F3 cells or patient-derived cancer cells harboring the target fusion are subcutaneously implanted into mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment groups and administered the TKI (e.g., this compound) or vehicle control orally, once daily.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: Treatment efficacy is determined by assessing tumor growth inhibition or regression over the study period.[6][8][12]
Visualizing Molecular Mechanisms and Workflows
The following diagrams illustrate the signaling pathways targeted by this compound and a typical experimental workflow for evaluating TKI resistance.
Caption: this compound inhibits aberrant signaling by binding to the ATP pocket of fusion kinases.
Caption: Workflow for evaluating TKI cross-resistance.
Conclusion
References
- 1. esmo.org [esmo.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Response to this compound After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Characteristics of this compound That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abstract 442: this compound, a next generation TRK inhibitor, overcomes TRK resistance mutations including solvent front, gatekeeper and compound mutations | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound in ROS1 Fusion–Positive NSCLC - The ASCO Post [ascopost.com]
- 16. This compound: Redefining the therapeutic landscape for patients with ROS1 fusion‐driven non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound Shrinks ROS1-Positive NSCLC Tumors - NCI [cancer.gov]
- 19. aacrjournals.org [aacrjournals.org]
Synergistic Effects of Repotrectinib with Other Inhibitors: A Comparative Guide for Researchers
For research and informational purposes only.
Repotrectinib, a next-generation tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in treating ROS1- and NTRK-positive cancers. A key area of ongoing research is its potential for synergistic combinations with other targeted therapies to overcome resistance and enhance anti-tumor activity, particularly in cancers driven by other oncogenes like KRAS. This guide provides a comparative overview of preclinical data on the synergistic effects of this compound in combination with other inhibitors.
I. Synergistic Combinations with MEK Inhibitors in KRAS-Mutant Cancers
Preclinical studies have explored the combination of this compound with MEK inhibitors in various KRAS-mutant cancer models. The rationale for this combination lies in this compound's ability to suppress adaptive resistance mechanisms that limit the efficacy of MEK inhibitors[1]. MEK inhibition can lead to the compensatory upregulation of signaling pathways such as PI3K/AKT via SRC/FAK and the activation of the JAK2/STAT3 pathway. This compound, which also inhibits SRC, FAK, and JAK2, can counteract these resistance mechanisms, leading to a more potent and durable anti-tumor response[1][2].
Quantitative Data Summary
| Combination | Cancer Type | Cell Line/Model | Key Findings | Reference |
| This compound + Trametinib | Non-Small Cell Lung Cancer (NSCLC) | A427 (KRAS G12D) | Increased inhibition of pAKT and pS6 compared to single agents; enhanced induction of apoptosis (elevated PARP cleavage) and upregulation of p27. | [1] |
| Colorectal Cancer (CRC) | HCT116 (KRAS G13D) Xenograft | Greater tumor growth inhibition than either single agent; suppression of SRC/FAK/STAT3/ERK activation. | [1] | |
| NSCLC | Syngeneic GEMM (KRAS G12D) Lung Model | Greater tumor growth inhibition compared to single-agent treatment. | [1] | |
| This compound + Trametinib or VS-6766 (MEK/RAF inhibitor) | NSCLC and Pancreatic Cancer | Patient-derived spheroid models (KRAS G12D and G12V) | Significant effects on cancer cell viability. | [1][3] |
II. Synergistic Combinations with KRAS G12C Inhibitors
The combination of this compound with direct KRAS G12C inhibitors, such as AMG510 (sotorasib), has also been investigated. The addition of this compound is proposed to overcome adaptive resistance to KRAS G12C inhibition, which can involve the reactivation of the PI3K/AKT pathway and other survival signals.
Quantitative Data Summary
| Combination | Cancer Type | Cell Line | Key Findings | Reference |
| This compound + AMG510 | NSCLC | H358 (KRAS G12C) | This compound (1 µM) shifted the anti-proliferation IC50 of AMG510 from 213 nM to 3 nM. | [4] |
| The combination resulted in larger increases in cleaved PARP and caspase-3 proteins compared to either agent alone, indicating increased apoptosis. | [4] | |||
| Stronger suppression of pERK and pAKT with the combination than with either single agent. | [4] |
III. Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound in combination with MEK or KRAS inhibitors are primarily attributed to its multi-targeted nature, which counteracts the adaptive resistance mechanisms induced by the primary inhibitor. The following diagram illustrates the key signaling pathways involved.
Caption: this compound's synergistic mechanism with MEK/KRAS inhibitors.
IV. Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain as the primary sources are conference abstracts. However, based on standard laboratory procedures, the key experiments would have been conducted as follows.
A. Cell Viability Assays
-
Objective: To determine the effect of single-agent and combination drug treatments on the proliferation of cancer cell lines.
-
General Protocol:
-
Cancer cells (e.g., A427, H358) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a dose range of this compound, the other inhibitor (e.g., trametinib, AMG510), or the combination of both.
-
After a set incubation period (typically 72 hours), a viability reagent (e.g., CellTiter-Glo®, MTT) is added to the wells.
-
The luminescence or absorbance is measured using a plate reader to quantify the number of viable cells.
-
IC50 values (the concentration of a drug that inhibits cell growth by 50%) are calculated, and synergy is often determined using models such as the Chou-Talalay method to calculate a Combination Index (CI).
-
B. Apoptosis Assays
-
Objective: To measure the extent of programmed cell death (apoptosis) induced by the drug combinations.
-
General Protocol (Western Blot for Cleaved PARP/Caspase-3):
-
Cells are treated with the respective single agents or the combination for a specified time (e.g., 24-48 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against cleaved PARP and/or cleaved caspase-3, followed by a secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system. An increase in the cleaved forms of PARP and caspase-3 indicates an increase in apoptosis.
-
C. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the drug combinations in a living organism.
-
General Protocol:
-
Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., HCT116).
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, other inhibitor alone, combination).
-
Drugs are administered according to a predetermined schedule and dosage.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
V. Experimental Workflow
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound in combination with another inhibitor.
Caption: A generalized workflow for preclinical synergy studies.
VI. Conclusion
The preclinical data strongly suggest that combining this compound with MEK inhibitors or KRAS G12C inhibitors has a synergistic anti-tumor effect in KRAS-mutant cancer models. This synergy is driven by this compound's ability to inhibit key resistance pathways. These promising findings have provided the rationale for clinical trials investigating these combinations, such as the TRIDENT-2 study of this compound and trametinib in KRAS G12D-mutant solid tumors[5]. Further research, including the publication of full study reports with detailed methodologies and comprehensive datasets, will be crucial for a complete understanding of the clinical potential of these combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pancreatic Cancer - this compound + avutometinib - KRAS G12D + KRAS G12V - LARVOL VERI [veri.larvol.com]
- 4. | BioWorld [bioworld.com]
- 5. Turning Point Therapeutics Initiates TRIDENT-2 Clinical Study Investigating this compound-Trametinib Combination in KRAS G12D Mutated Advanced Solid Tumors - BioSpace [biospace.com]
A Comparative Guide to Validating Biomarkers for Repotrectinib Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of repotrectinib with alternative tyrosine kinase inhibitors (TKIs), focusing on the validation of biomarkers that predict sensitivity to treatment. The information presented is collated from preclinical and clinical studies to support informed decision-making in research and drug development.
Executive Summary
This compound is a next-generation tyrosine kinase inhibitor (TKI) designed to target ROS1, TRK (A, B, C), and ALK fusion proteins, which are key oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC).[1][2] A key advantage of this compound is its potent activity against both wild-type kinases and a wide range of acquired resistance mutations that limit the efficacy of earlier-generation TKIs.[1][3] This guide details the comparative efficacy of this compound, presents the experimental data supporting its activity profile, and provides methodologies for key validation assays.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the in vitro potency of this compound compared to other TKIs against wild-type and mutant kinases. The data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: Comparative IC50 Values (nM) Against Wild-Type Kinases
| Kinase | This compound | Crizotinib | Entrectinib | Lorlatinib | Ceritinib |
| ROS1 | 0.07 | >200 | 0.2 | 0.2 | >200 |
| TRKA | <0.2 | >1000 | 1.3 | >1000 | >1000 |
| TRKB | <0.2 | >1000 | 0.3 | >1000 | >1000 |
| TRKC | <0.2 | >1000 | 0.4 | >1000 | >1000 |
| ALK | 1.01 | 24 | 1.9 | 6 | 2.3 |
Data compiled from multiple preclinical studies.[1][2][4]
Table 2: Comparative IC50 Values (nM) Against Clinically Significant Resistance Mutations
| Kinase Mutation | This compound | Crizotinib | Entrectinib | Lorlatinib |
| ROS1 G2032R | 3.3 | >2000 | >2000 | 160.7 |
| ROS1 D2033N | 1.3 | >2000 | >2000 | - |
| TRKA G595R | <0.2 | - | >1000 | - |
| TRKC G623R | 2.0 | - | >1000 | - |
| ALK G1202R | 1.26 | >2000 | - | 1.9 |
Data compiled from preclinical studies demonstrating this compound's efficacy against common resistance mutations.[1][5]
Table 3: Clinical Efficacy of this compound in ROS1-Positive NSCLC (TRIDENT-1 Trial)
| Patient Population | Overall Response Rate (ORR) |
| TKI-Naïve | 79% |
| Pre-treated with one TKI | 38% |
Data from the registrational TRIDENT-1 clinical trial.[4][6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of biomarkers and the assessment of drug sensitivity. Below are synthesized protocols based on common practices in the field.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., ROS1, TRKA)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound and comparators) dissolved in DMSO
-
Microplate (384-well)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, the peptide substrate, and the test compound to the kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
The amount of product formed (e.g., ADP or phosphorylated substrate) is inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Cell-Based Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase and its downstream signaling proteins within a cellular context.
Materials:
-
Cancer cell lines expressing the target kinase fusion (e.g., NIH3T3 cells engineered to express CD74-ROS1).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., p-ROS1, ROS1, p-AKT, AKT, p-ERK, ERK).
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorescent dye).
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a suitable detection system (e.g., chemiluminescence, fluorescence).
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Calculate IC50 values by plotting the percentage of phosphorylation inhibition against the log concentration of the compound.
Ba/F3 Cell Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the activity of an oncogenic fusion kinase for their survival and growth.
Materials:
-
Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival.
-
Ba/F3 cells engineered to express an oncogenic fusion protein (e.g., CD74-ROS1), rendering them IL-3 independent.
-
Cell culture medium (with and without IL-3).
-
Test compounds dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
Microplate (96- or 384-well).
Procedure:
-
Seed the engineered Ba/F3 cells in a microplate in IL-3-free medium.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence, absorbance), which is proportional to the number of viable cells.
-
As a control for off-target toxicity, perform the same assay with the parental Ba/F3 cells in the presence of IL-3.
-
Calculate IC50 values by plotting the percentage of cell proliferation inhibition against the log concentration of the compound.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for validating its sensitivity.
Caption: this compound inhibits ROS1, TRK, and ALK signaling pathways.
Caption: Workflow for validating this compound sensitivity biomarkers.
References
- 1. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. aacrjournals.org [aacrjournals.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. 7tmantibodies.com [7tmantibodies.com]
Repotrectinib vs. Taletrectinib: A Preclinical Comparative Guide for Researchers
In the landscape of precision oncology, the development of next-generation tyrosine kinase inhibitors (TKIs) targeting ROS1 and TRK fusion proteins has been pivotal in overcoming treatment resistance. This guide provides a detailed preclinical comparison of two such inhibitors, repotrectinib and taletrectinib, for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathways
Both this compound and taletrectinib are potent, orally available, central nervous system (CNS)-active TKIs designed to inhibit ROS1 and Tropomyosin Receptor Kinase (TRK) family members (TRKA, TRKB, and TRKC).[1][2][3] Their primary mechanism of action involves binding to the ATP-binding pocket of these kinases, which inhibits their phosphorylation and subsequent activation of downstream oncogenic signaling pathways.[1][4] These pathways, crucial for cell proliferation and survival, primarily include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][5]
A key feature of both inhibitors is their activity against acquired resistance mutations that can emerge after treatment with first-generation TKIs, most notably the solvent front mutation G2032R in ROS1.[6][7] this compound is a macrocyclic TKI designed to overcome steric hindrance from such mutations.[6] Taletrectinib also demonstrates potent inhibition of ROS1 G2032R mutant tumors.[3][7]
Quantitative Data Comparison: In Vitro Kinase Inhibition
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound and taletrectinib against various kinases. Lower IC50 values indicate greater potency.
Table 1: this compound In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| ROS1 (WT) | 0.07 | [8][9] |
| TRKA | 0.83 | [8][9] |
| TRKB | 0.05 | [8][9] |
| TRKC | 0.1 | [8][9] |
| ALK (WT) | 1.01 | [8][9] |
| ALK G1202R | 1.26 | [8][9] |
| ALK L1196M | 1.08 | [8][9] |
| JAK2 | 1.04 | [9] |
| LYN | 1.66 | [9] |
| Src | 5.3 | [9] |
| FAK | 6.96 |[9] |
Table 2: Taletrectinib In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| ROS1 | 0.07 | [7] |
| TRKA | 1.26 | [7] |
| TRKB | 1.47 | [7] |
| TRKC | 0.18 | [7] |
| ROS1 G2032R | Subnanomolar |[10] |
Note: Direct comparative studies providing IC50 values for both drugs against a full panel of wild-type and mutant kinases under identical assay conditions are limited in the public domain. The data presented is compiled from available preclinical findings.
Preclinical In Vivo Efficacy
Both this compound and taletrectinib have demonstrated significant anti-tumor activity in in vivo xenograft models.
This compound:
-
In patient-derived xenograft (PDX) models of ROS1+ non-small cell lung cancer (NSCLC), this compound induced marked tumor regression and delayed tumor re-emergence following drug withdrawal compared to crizotinib and entrectinib.[11]
-
It has shown potent anti-tumor activity in models with the G2032R solvent front mutation.[4][11]
-
This compound has also demonstrated efficacy in neuroblastoma PDX models, showing notable anti-tumor activity and prolonged event-free survival.[2]
Taletrectinib:
-
In mice with subcutaneously implanted tumors harboring ROS1 fusions, including the G2032R mutation, taletrectinib administration resulted in tumor growth inhibition.[3]
-
Taletrectinib has shown anti-cancer activity in an intracranial NSCLC xenograft model with a ROS1 fusion.[3]
-
A preclinical study using an orthotopic CNS model of ROS1+ NSCLC reported that taletrectinib demonstrated improved survival compared to this compound in rodents with intracranial patient-derived xenograft tumors.[12]
Experimental Protocols
The following are descriptions of common methodologies used in the preclinical evaluation of this compound and taletrectinib.
Kinase Inhibition Assays: The enzymatic activity of the inhibitors is often determined using radiometric assays, such as the HotSpot kinase assay platform. This involves measuring the incorporation of radiolabeled phosphate from ATP into a substrate peptide by the target kinase in the presence of varying concentrations of the inhibitor. Kinase selectivity can be assessed through broad panel screening, like the KINOMEscan, which is a site-directed competition binding assay.[13]
Cell Viability Assays: To assess the anti-proliferative effects of the compounds on cancer cell lines, assays that measure cell viability are commonly employed. One such method is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). The CellTiter-Glo® reagent is then added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[14][15]
In Vivo Xenograft Models: Patient-derived xenograft (PDX) models are frequently used to evaluate in vivo efficacy. In these models, tumor fragments from a patient are implanted into immunodeficient mice. Once the tumors are established, the mice are randomized into treatment and control groups. The drugs are typically administered orally at specified doses and schedules. Tumor volume and body weight are monitored regularly. Efficacy is assessed by measuring tumor growth inhibition and, in some studies, overall survival.[2][4]
Conclusion
Both this compound and taletrectinib are highly potent next-generation ROS1/TRK inhibitors with demonstrated preclinical activity against wild-type and resistant mutant forms of these kinases. While both show promise in overcoming resistance and addressing CNS metastases, the available preclinical data suggests potential differences in their efficacy in specific contexts, such as intracranial activity.[12] The choice between these inhibitors for further research and development may depend on the specific genetic context of the tumor and the desired therapeutic profile. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. What is Taletrectinib used for? [synapse.patsnap.com]
- 2. Translational Strategies for this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Efficacy and Safety of Taletrectinib in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Safety Operating Guide
Navigating the Safe Disposal of Repotrectinib: A Procedural Guide for Laboratory Professionals
The proper disposal of the kinase inhibitor repotrectinib is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks associated with this potent compound. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a secure research environment.
This compound is classified as a hazardous substance, and its disposal is governed by local, state, and federal regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines. The following procedures are based on general principles of hazardous pharmaceutical waste management and should be adapted to meet specific institutional and regulatory requirements.
Hazard Profile of this compound
A thorough understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The compound's hazard classifications, as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from MedchemExpress and DC Chemicals Safety Data Sheets.[1][2]
The high aquatic toxicity of this compound underscores the critical importance of preventing its release into the environment.[2] Therefore, disposal via sinks or drains is strictly prohibited.
Step-by-Step Disposal Procedures for this compound
The following steps outline the recommended procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Identify Waste Streams: Categorize this compound waste into three main streams:
-
Bulk this compound: Unused, expired, or off-specification pure compound.
-
Trace Contaminated Materials: Items with minimal residual contamination, such as empty vials, weigh boats, and personal protective equipment (PPE) like gloves and gowns.
-
Aqueous and Solvent Waste: Solutions containing this compound.
-
-
Use Designated Waste Containers:
-
For bulk and trace contaminated solid waste, use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be black for bulk chemotherapy waste and yellow for trace chemotherapy waste, in line with common industry practices.[3]
-
For liquid waste, use a compatible, sealed, and clearly labeled hazardous waste container. Ensure the container material is appropriate for the solvent used.
-
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including a lab coat, safety goggles, and nitrile gloves.[1]
3. Handling and Packaging:
-
Solid Waste:
-
Place all trace contaminated materials directly into the designated yellow hazardous waste container.
-
For bulk this compound, carefully transfer the material into the designated black hazardous waste container. Avoid generating dust.
-
-
Liquid Waste:
-
Carefully pour liquid waste containing this compound into the designated liquid hazardous waste container. Use a funnel to prevent spills.
-
Do not mix incompatible waste streams.
-
4. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the specific hazards (e.g., "Toxic," "Aquatic Hazard"). Follow your institution's specific labeling requirements.
5. Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
6. Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound waste in the regular trash or down the drain.[4][5]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Repotrectinib
For Immediate Implementation by Laboratory and Drug Development Professionals
This document provides essential safety and logistical guidance for the handling of Repotrectinib, a potent tyrosine kinase inhibitor. Adherence to these protocols is critical to ensure the safety of all personnel involved in the research and development process. This guide will serve as a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step instructions.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation[1].
Personal Protective Equipment (PPE) Requirements
Based on the potential hazards, the following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and subsequent irritation[1]. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for operations with a high splash potential. | To protect against eye irritation from dust or splashes[1]. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of handling. | To prevent contamination of personal clothing and skin[1]. |
| Respiratory Protection | Use only in a well-ventilated area. For operations that may generate dust or aerosols, a NIOSH-approved respirator is required. | To prevent respiratory tract irritation[1]. |
Safe Handling and Operational Plan
A clear, logical workflow is essential for minimizing exposure risk. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.
Emergency Procedures: First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1]. |
| In Case of Skin Contact | Immediately wash off with soap and plenty of water. If skin irritation persists, consult a physician. Take off contaminated clothing and wash it before reuse[1]. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1]. |
| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician[1]. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material[1].
Signaling Pathway of this compound
This compound is a tyrosine kinase inhibitor that targets ROS1 and TRK fusion proteins, which are key drivers in certain cancers. Understanding this pathway is crucial for researchers.
By adhering to these safety protocols and understanding the mechanism of action of this compound, researchers can mitigate risks and foster a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
